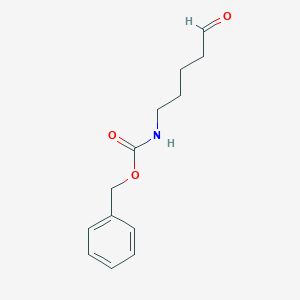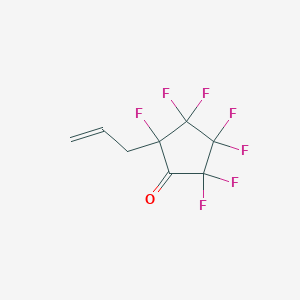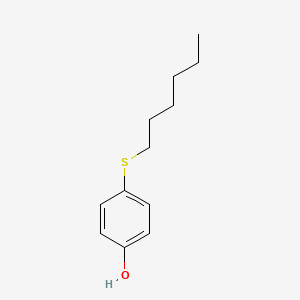
1-cyclopenta-1,3-dien-1-ylpentaphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopenta-1,3-dien-1-ylpentaphene is a complex organic compound characterized by its unique structure, which includes a cyclopentadiene ring fused to a pentaphene moiety
Méthodes De Préparation
The synthesis of 1-cyclopenta-1,3-dien-1-ylpentaphene typically involves multiple steps. One common method is the intramolecular Diels–Alder reaction of cyclopenta-1,3-diene derivatives generated in situ from 4-(pent-4-enyl)cyclopent-2-enone ethylene ketals . This reaction is carried out by heating the compound at 120°C, leading to the formation of the desired product
Analyse Des Réactions Chimiques
1-cyclopenta-1,3-dien-1-ylpentaphene undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular Diels–Alder reaction is a notable reaction involving this compound, where it reacts with cyclopenta-1,3-dien-2-yl enol ethers to form tricyclo derivatives . Common reagents used in these reactions include ethylene ketals and enol ethers, with heating conditions typically around 120°C . The major products formed from these reactions are tricyclo derivatives, which are of interest for further chemical studies .
Applications De Recherche Scientifique
1-cyclopenta-1,3-dien-1-ylpentaphene has several scientific research applications. It is used in the synthesis of various organic compounds through Diels–Alder reactions . Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-cyclopenta-1,3-dien-1-ylpentaphene involves its ability to undergo intramolecular Diels–Alder reactions, forming stable tricyclo derivatives . These reactions are facilitated by the presence of cyclopenta-1,3-dien-2-yl enol ethers, which act as intermediates in the reaction pathway . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable cyclic structures, which are of interest for further chemical and biological studies .
Comparaison Avec Des Composés Similaires
1-cyclopenta-1,3-dien-1-ylpentaphene can be compared to other cyclopentadiene derivatives, such as 1,2-disubstituted cyclopentadienes . These compounds share similar structural features and undergo similar types of reactions, such as Diels–Alder reactions . this compound is unique due to its specific fusion with a pentaphene moiety, which imparts distinct chemical properties and reactivity . Other similar compounds include cyclopenta-1,3-dien-1-yl(diphenyl)phosphane and various cyclopentadienyl anions .
Propriétés
IUPAC Name |
1-cyclopenta-1,3-dien-1-ylpentaphene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18/c1-2-7-18(6-1)24-11-5-10-21-15-23-13-12-22-14-19-8-3-4-9-20(19)16-25(22)27(23)17-26(21)24/h1-6,8-17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIUOFYAVYGZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C2=CC=CC3=CC4=C(C=C32)C5=CC6=CC=CC=C6C=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)


![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)



![[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol](/img/structure/B6326396.png)
